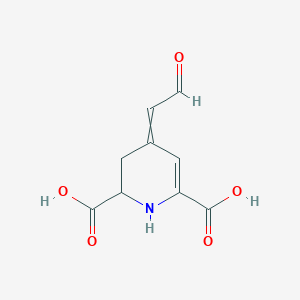
5-氯胞嘧啶
描述
5-Chlorocytosine, also known as 5-chlorocytosine, is a naturally occurring compound found in nature. It is an important component of many biological systems and has been studied extensively for its role in a variety of different processes. 5-Chlorocytosine is used in a wide range of scientific research applications, including in the synthesis of DNA and RNA, as an inhibitor of enzyme activity, and in the study of gene expression.
科学研究应用
光谱分析和互变异构
- 傅里叶变换红外光谱和傅里叶变换拉曼光谱:5-氯胞嘧啶的激光拉曼和红外光谱已在固态中记录,有助于更好地理解其振动光谱。这项研究有助于确定分子的互变异构体,并评估氯取代对其在沃森-克里克碱基对中稳定性的影响(Alcolea Palafox, Rastogi & Singh, 2018)。
生物分子振动光谱
- 振动光谱和热力学:对5-氯胞嘧啶在固态中的振动光谱进行研究揭示了其几何结构和对称性的见解。这项研究对于理解其基本频率和热力学函数(Rastogi et al., 2006)具有重要意义。
用于生化研究的合成
- 寡核苷酸合成:对含有5-氯胞嘧啶的寡核苷酸的合成研究促进了进一步的生化和生物物理研究,有助于我们理解嘧啶氯化在生物学上的重要性(Kang et al., 2004)。
致突变性质
- 致突变性质和炎症-癌症联系:5-氯胞嘧啶被确定为一种致突变损伤,暗示慢性炎症与癌症之间存在联系。在炎症应激下引起DNA中C→T转换的作用对于理解炎症驱动癌症中的遗传变化具有重要意义(Fedeles et al., 2015)。
炎症中的DNA损伤
- 炎症诱导的DNA损伤:对次氯酸与DNA中胞嘧啶残基的反应进行研究,特别是在炎症背景下,可以揭示5-氯胞嘧啶的形成及其对表观遗传信号和潜在转换突变的影响(Kang & Sowers, 2008)。
基因沉默和甲基化模式
- 对基因表达和甲基化的影响:将5-氯胞嘧啶纳入哺乳动物DNA可能导致可遗传的基因沉默和改变的胞嘧啶甲基化模式。这对于理解正常发育中的甲基化模式机制以及人类肿瘤中的病理性改变具有关键意义(Lao et al., 2009)。
作用机制
Target of Action
The primary target of 5-Chlorocytosine (5ClC) is the DNA in cells . It is incorporated into the DNA of replicating mammalian cells . This compound is recognized by cellular machinery as 5-methylcytosine, allowing it to alter methylation patterns .
Mode of Action
5ClC interacts with its targets by being incorporated into the DNA of replicating cells . It is recognized by cellular machinery as 5-methylcytosine, which allows it to direct fraudulent methylation of previously unmethylated CpG sites . This interaction results in changes to the methylation patterns of the DNA, which can lead to gene silencing .
Biochemical Pathways
The incorporation of 5ClC into DNA affects the methylation patterns of cytosine residues in the DNA . This can lead to alterations in gene expression, as cytosine methylation patterns are essential for the proper control of gene expression in higher vertebrates . The altered methylation patterns can result in heritable gene silencing .
Pharmacokinetics
It is known that 5clc can be incorporated into the dna of replicating cells This suggests that it can be taken up by cells and incorporated into the genome, which would affect its bioavailability
Result of Action
The incorporation of 5ClC into DNA results in altered cytosine methylation patterns and can lead to heritable gene silencing . This can have significant effects on the cell, as changes in gene expression can affect a wide range of cellular processes. In particular, the inflammation-mediated DNA damage product 5ClC could be a link between inflammation and cancer development .
Action Environment
The action of 5ClC is influenced by the presence of inflammation. During chronic inflammation, neutrophil-secreted hypochlorous acid can damage nearby cells, inducing the genomic accumulation of 5ClC . This suggests that the action, efficacy, and stability of 5ClC can be influenced by environmental factors such as the presence of inflammation .
安全和危害
生化分析
Biochemical Properties
5-Chlorocytosine plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. During chronic inflammation, neutrophil-secreted hypochlorous acid can induce the formation of 5-Chlorocytosine in DNA . This compound interacts with various enzymes and proteins, including DNA polymerases, which can incorporate 5-Chlorocytosine into DNA during replication . The presence of 5-Chlorocytosine in DNA can lead to mutagenic outcomes, such as C→T transitions, depending on the polymerase traversing the lesion .
Cellular Effects
The incorporation of 5-Chlorocytosine into mammalian DNA has been shown to result in heritable gene silencing and altered cytosine methylation patterns . This compound can influence cell function by altering gene expression and cytosine methylation, which are essential for the proper control of gene expression in higher vertebrates . Additionally, 5-Chlorocytosine can direct fraudulent methylation of previously unmethylated CpG sites, further impacting cellular processes .
Molecular Mechanism
At the molecular level, 5-Chlorocytosine exerts its effects through various mechanisms. It can be recognized by cellular machinery as 5-methylcytosine, allowing it to alter methylation patterns . X-ray crystallographic studies have shown that 5-Chlorocytosine can engage in a nascent base pair with an incoming dATP analog, facilitating mutagenic lesion bypass . This unique interaction between 5-Chlorocytosine and the incoming dATP is enabled by the accommodation of the chlorine substituent in the template major groove .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chlorocytosine can change over time. Studies have shown that 5-Chlorocytosine is intrinsically mutagenic both in vitro and in vivo . The stability and degradation of 5-Chlorocytosine in DNA can influence its long-term effects on cellular function. For example, the mutagenic properties of 5-Chlorocytosine can lead to C→T transitions at frequencies ranging from 3–9% depending on the polymerase .
Dosage Effects in Animal Models
The effects of 5-Chlorocytosine can vary with different dosages in animal models. Higher doses of 5-Chlorocytosine may result in increased mutagenic outcomes and toxic effects . Studies have shown that the mutagenic ability of 5-Chlorocytosine can constitute a direct functional link between chronic inflammation and the genetic changes that enable and promote malignant transformation .
Metabolic Pathways
5-Chlorocytosine is involved in metabolic pathways related to DNA damage and repair. It can be generated from cytosine residues in DNA through the action of hypochlorous acid produced by activated phagocytes . This compound can mimic 5-methylcytosine and alter methylation patterns, impacting gene expression and cellular processes .
Transport and Distribution
Within cells and tissues, 5-Chlorocytosine can be transported and distributed through various mechanisms. It can be incorporated into DNA as a 2′-deoxynucleoside triphosphate, allowing it to cause epigenetic alterations . The distribution of 5-Chlorocytosine within cells can influence its localization and accumulation, further impacting its activity and function .
Subcellular Localization
The subcellular localization of 5-Chlorocytosine can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 5-Chlorocytosine within the nucleus, for example, can influence its ability to alter methylation patterns and gene expression .
属性
IUPAC Name |
6-amino-5-chloro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWOYKVCNDZOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178023 | |
| Record name | 5-Chlorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2347-43-5 | |
| Record name | 5-Chlorocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002347435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLOROCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC12IW74E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-chlorocytosine formed in biological systems?
A: 5-chlorocytosine (5ClC) is primarily formed through the reaction of cytosine bases in DNA with hypochlorous acid (HOCl). HOCl is produced by the enzyme myeloperoxidase, released by activated phagocytes (like neutrophils) during inflammation and immune responses. [, , , , ]
Q2: Can 5ClC be formed by other mechanisms?
A: While HOCl is considered the primary source, research suggests that peroxynitrite in the presence of chloride ions can also contribute to 5ClC formation in DNA. []
Q3: Where is 5ClC found in biological systems?
A: 5ClC has been detected in both DNA and RNA. In vitro studies show that the myeloperoxidase/H2O2/Cl- system generates comparable 5ClC levels in both nucleic acids. Interestingly, when live Escherichia coli bacteria were exposed to this system, only intracellular RNA showed detectable 5ClC, suggesting selective targeting. []
Q4: Is 5ClC found naturally in organisms?
A: While early studies suggested the presence of 5ClC in salmon sperm DNA [, ], its origin (natural or artifact) was debated. [, ] Further research is needed to definitively confirm 5ClC as a naturally occurring base.
Q5: What is the molecular formula and weight of 5-chlorocytosine?
A: The molecular formula of 5-chlorocytosine is C4H4ClN3O, and its molecular weight is 145.55 g/mol. []
Q6: How is the structure of 5ClC characterized?
A: Spectroscopic techniques like laser Raman and infrared (IR) spectroscopy have been employed to analyze the vibrational spectra of 5ClC in its solid phase. These studies confirm the planar geometry and Cs point group symmetry of the molecule. [, ] Additionally, crystallographic studies provided insights into the structure of 5ClC within DNA duplexes. []
Q7: Is 5ClC stable under standard DNA hydrolysis conditions?
A: Contrary to earlier beliefs, 5ClC displays greater stability in DNA than initially thought. Under typical formic acid hydrolysis conditions, only about 20% of 5ClC is lost, with a minimal amount (5%) converting to 5-chlorouracil. []
Q8: Does 5ClC influence DNA-protein interactions?
A: Yes, 5ClC can significantly impact the binding of proteins to DNA. Research shows that 5ClC can mimic 5-methylcytosine (5mC) and enhance the binding affinity of methyl-CpG-binding domain (MBD) proteins, such as MeCP2. [] This interaction could potentially disrupt normal gene regulation and contribute to disease development.
Q9: How does 5ClC compare to 5-methylcytosine (5mC) in its effects?
A: Both 5ClC and 5mC are epigenetic marks, but their effects can differ significantly. While 5mC is a naturally occurring modification often associated with gene silencing, 5ClC is a DNA lesion that can disrupt normal epigenetic regulation. Both modifications can influence DNA-protein interactions, but 5ClC appears to have a higher mutagenic potential than 5mC. [, , ]
Q10: Can 5ClC contribute to cancer development?
A: Research suggests a strong link between 5ClC and cancer. Chronic inflammation, a known risk factor for cancer, leads to increased HOCl production and subsequent 5ClC formation. [, ] The mutagenic properties of 5ClC, coupled with its ability to disrupt epigenetic regulation, could contribute to the development and progression of cancer. [, ]
Q11: Does 5ClC play a role in other diseases besides cancer?
A: While cancer is a major focus of 5ClC research, its role in other inflammatory diseases is being investigated. For example, elevated 5ClC levels have been observed in the context of inflammatory bowel disease and are being explored as potential biomarkers. [, ]
Q12: How is 5ClC detected and quantified in biological samples?
A: Sensitive and specific analytical techniques are crucial for studying 5ClC. Gas chromatography/negative ion chemical ionization/mass spectrometry (GC/NICI/MS) coupled with stable isotope dilution is a highly sensitive method used for the detection and quantification of 5ClC in DNA. [, , ]
Q13: Are there other techniques to analyze 5ClC?
A: Besides GC/MS, high-performance liquid chromatography with UV detection (HPLC/UV) is another technique used for 5ClC analysis, often for comparative purposes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



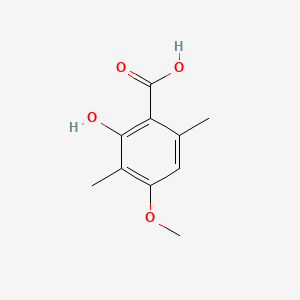
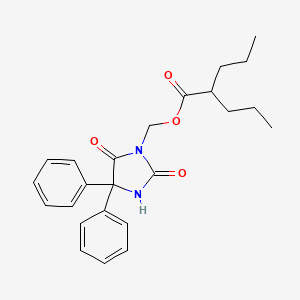


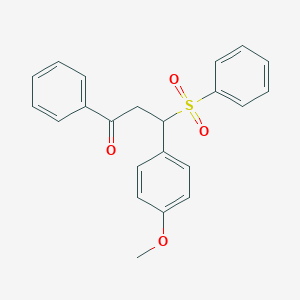
![N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B1227971.png)
![5-[2-(1-Cyclohexenyl)ethylsulfamoyl]-3-methyl-2-benzofurancarboxylic acid](/img/structure/B1227972.png)
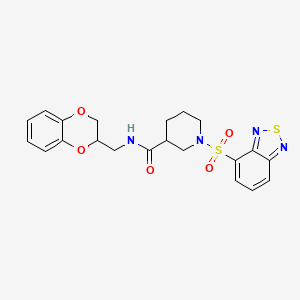
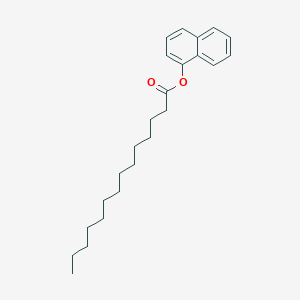
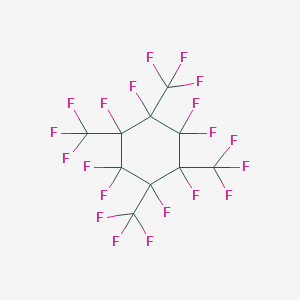
![2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide](/img/structure/B1227977.png)
![5,12,16,16-Tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one](/img/structure/B1227980.png)
![5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid [2-[[(3-methylbutylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227981.png)
